molecular formula C13H17N3O3S B1374416 tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 1395079-07-8

tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No. B1374416
M. Wt: 295.36 g/mol
InChI Key: ZMFRRGXPJTWPPH-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate” would involve additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving pyrido[3,4-d]pyrimidines can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate” would depend on its exact molecular structure. Pyrido[3,4-d]pyrimidines, in general, are stable compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrimidine Derivatives : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate has been studied, resulting in the synthesis of derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlights the potential for synthesizing biologically active compounds from these pyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • Exploring Chemical Reactivity : The reactivity of 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, a related compound, was explored, indicating the potential for creating various derivatives and studying their properties (Mironovich & Shcherbinin, 2014).

  • X-ray and DFT Analyses : Studies involving tert-butyl derivatives have included detailed X-ray and DFT analyses, providing insights into their molecular and crystal structures. This research contributes to understanding the structural characteristics of similar pyridine derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Mechanisms

  • Cyclocondensation Reactions : The cyclocondensation of tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates has been investigated, leading to the production of tert-butyl thiazolo[3,2-c]pyrimidine-8-carboxylates, revealing versatile chemical reaction pathways (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

  • Hydrogen-Bonded Structures : Research on similar compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has demonstrated the formation of hydrogen-bonded structures, which is significant for understanding the behavior of similar pyridine derivatives in various conditions (Dong, Yun, Suh, Ahn, & Ha, 1999).

  • Synthesis from Quinic Acid : The compound has been used as a precursor in the synthesis of anellated carbasugars from quinic acid, indicating its role in complex organic syntheses (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).

Future Directions

The future directions in the research of pyrido[3,4-d]pyrimidines could involve the synthesis of new derivatives with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanism of action .

properties

IUPAC Name

tert-butyl 2-methylsulfanyl-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(2,3)19-12(18)16-6-9-8(10(17)7-16)5-14-11(15-9)20-4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRRGXPJTWPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Reactant of Route 5
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tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

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